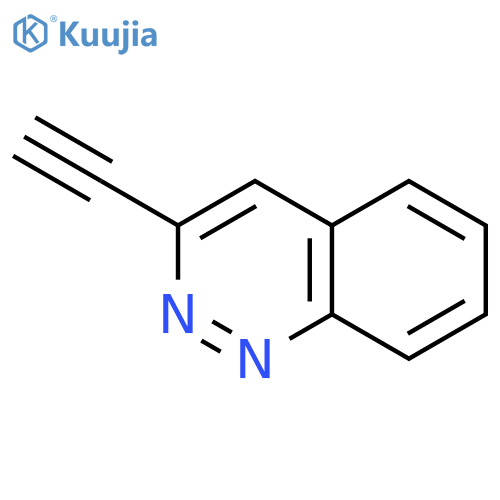

Cas no 78593-43-8 (3-Ethynylcinnoline)

3-Ethynylcinnoline 化学的及び物理的性質

名前と識別子

-

- 3-Ethynylcinnoline

- ethynylcinnoline

- 78593-43-8

-

- インチ: InChI=1S/C10H6N2/c1-2-9-7-8-5-3-4-6-10(8)12-11-9/h1,3-7H

- InChIKey: DKTLWQRPCNVGHC-UHFFFAOYSA-N

- ほほえんだ: C#CC1=NN=C2C=CC=CC2=C1

計算された属性

- せいみつぶんしりょう: 154.053098200g/mol

- どういたいしつりょう: 154.053098200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 203

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

3-Ethynylcinnoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM185601-1g |

3-ethynylcinnoline |

78593-43-8 | 95% | 1g |

$1036 | 2024-07-23 | |

| Alichem | A449042347-1g |

3-Ethynylcinnoline |

78593-43-8 | 95% | 1g |

$829.62 | 2023-09-01 | |

| Chemenu | CM185601-1g |

3-ethynylcinnoline |

78593-43-8 | 95% | 1g |

$975 | 2021-06-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742686-1g |

3-Ethynylcinnoline |

78593-43-8 | 98% | 1g |

¥9061.00 | 2024-07-28 | |

| Ambeed | A764218-1g |

3-Ethynylcinnoline |

78593-43-8 | 95+% | 1g |

$863.0 | 2024-04-17 |

3-Ethynylcinnoline 関連文献

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

3-Ethynylcinnolineに関する追加情報

3-Ethynylcinnoline: A Comprehensive Overview

3-Ethynylcinnoline (CAS No. 78593-43-8) is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, characterized by its unique structure featuring a cinnoline backbone with an ethynyl group at the 3-position, exhibits intriguing chemical properties and potential applications. Recent advancements in synthetic methodologies and computational studies have shed light on its synthesis, reactivity, and potential uses in drug design and materials development.

The cinnoline moiety, a bicyclic structure comprising two nitrogen atoms in a six-membered ring fused with a benzene ring, is known for its aromaticity and stability. The introduction of an ethynyl group at the 3-position of cinnoline introduces new electronic and steric properties, making 3-Ethynylcinnoline a versatile building block in organic synthesis. This modification enhances the compound's ability to participate in various chemical reactions, such as cycloadditions, nucleophilic attacks, and metal-catalyzed transformations.

Recent research has focused on the synthesis of 3-Ethynylcinnoline through efficient and scalable methods. One notable approach involves the Pd(0)-catalyzed coupling reactions between cinnoline derivatives and terminal alkynes. This method not only ensures high yields but also allows for the incorporation of functional groups at specific positions, enabling further chemical modifications. The ease of synthesis has made 3-Ethynylcinnoline accessible for use in various applications.

In terms of chemical reactivity, 3-Ethynylcinnoline has been shown to undergo [4+2] cycloaddition reactions with dienophiles under thermal or photochemical conditions. These reactions yield fused bicyclic structures that are valuable intermediates in natural product synthesis and drug design. Additionally, the ethynyl group's triple bond can be functionalized through Sonogashira coupling or other alkyne-modification techniques, further expanding the compound's utility.

The electronic properties of 3-Ethynylcinnoline make it an attractive candidate for applications in optoelectronics and materials science. Its conjugated π-system enables strong absorption in the visible region, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have explored its use as a building block for constructing π-conjugated polymers with tailored electronic properties.

From a pharmacological perspective, 3-Ethynylcinnoline has been investigated as a potential lead compound for drug development. Its ability to interact with biological targets such as kinases and receptors has been explored through computational docking studies and in vitro assays. Researchers have reported that certain derivatives exhibit moderate inhibitory activity against cancer cell lines, suggesting potential applications in oncology.

In conclusion, 3-Ethynylcinnoline (CAS No. 78593-43-8) is a versatile compound with a rich structural diversity that makes it valuable across multiple disciplines. Its synthesis is straightforward using modern catalytic methods, and its reactivity offers opportunities for further chemical exploration. As research continues to uncover new applications and properties of this compound, 3-Ethynylcinnoline is poised to play an increasingly important role in both academic and industrial settings.

78593-43-8 (3-Ethynylcinnoline) 関連製品

- 894018-25-8(3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-(pyridin-2-yl)urea)

- 2248394-89-8(5-(4-Methyl-1,3-thiazol-5-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid)

- 2229214-24-6(2-(3-bromoprop-1-en-2-yl)-2-(methoxymethyl)oxane)

- 1804681-38-6(Methyl 2-amino-3-(difluoromethyl)-5-fluoropyridine-4-acetate)

- 2228561-83-7(3-(3-chloro-2,6-difluorophenyl)-1,1,1-trifluoropropan-2-ol)

- 2228738-72-3(tert-butyl N-4-chloro-2-(cyanomethyl)phenylcarbamate)

- 2229244-09-9(3-(1-ethenyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine)

- 1539009-27-2(1-1-(3-methylphenyl)cyclopropylethan-1-amine)

- 1361655-81-3(2-Hydroxy-4,2',3',6'-tetrachlorobiphenyl)

- 67567-42-4((5-methoxy-2-nitrophenyl)methanamine)